4-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbonitrile
Description
Properties
IUPAC Name |
2-hydroxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-15-11-14(5-8-17(15)20)13-3-6-16(7-4-13)23(21,22)19-9-1-2-10-19/h3-8,11,20H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDLIJIIMKWGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685015 | |
| Record name | 4-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-05-9 | |
| Record name | 4-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a biphenyl derivative is reacted with a pyrrolidine sulfonyl chloride under basic conditions to introduce the pyrrolidinylsulfonyl group. The hydroxyl and carbonitrile groups are then introduced through subsequent reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Carbonitrile Group Reactivity
The electron-withdrawing carbonitrile group enables nucleophilic addition and reduction pathways:
The carbonitrile’s electron-deficient nature also activates the adjacent aromatic ring for electrophilic substitution at the para-position relative to the hydroxy group.
Pyrrolidin-1-ylsulfonyl Group Reactivity
This sulfonamide group participates in nucleophilic substitution or cleavage under specific conditions:
The sulfonamide’s electron-withdrawing effect deactivates the attached phenyl ring, directing electrophiles to the hydroxy-bearing ring.
Hydroxy Group Transformations
The phenolic hydroxy group undergoes typical aromatic alcohol reactions:
Electrophilic Aromatic Substitution (EAS)
The hydroxy group directs EAS to ortho/para positions on its phenyl ring, while the sulfonamide and carbonitrile deactivate the adjacent ring:
| Electrophile | Conditions | Major Product | Regiochemistry |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 3-Nitro-4-hydroxy biphenyl derivative | Para to hydroxy |
| Br₂/FeBr₃ | RT | 3-Bromo-4-hydroxy biphenyl derivative | Ortho to hydroxy |
Cross-Coupling Potential
While not directly observed in the compound, the biphenyl system could undergo:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄ | Biaryl extension | Requires prior halogenation |
Key Stability Considerations
-
Thermal Stability : Decomposition observed >200°C via TGA (sulfonamide cleavage dominant) .
-
pH Sensitivity : Stable in neutral conditions; hydrolyzes in strongly acidic/basic media .
This compound’s multifunctional design supports its utility in medicinal chemistry (e.g., protease inhibition) and materials science (e.g., ligand design) . Experimental validation of these pathways is recommended to confirm reactivity profiles.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including:
- Colorectal carcinoma (HCT-116)
- Epidermoid carcinoma (HEP2)
The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. Preliminary findings suggest that it may inhibit key enzymes involved in cancer progression, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence of antimicrobial activity against a range of pathogens. The compound's unique structural features may enhance its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth.
Synthetic Methodologies
The synthesis of 4-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbonitrile typically involves several key steps:
- Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions involving boronic acids and halogenated aromatic compounds.
- Introduction of the Pyrrolidinylsulfonyl Group : Conducted using sulfonyl chlorides in the presence of bases like triethylamine.
- Carbonitrile Functionalization : The carbonitrile group can be introduced via nucleophilic substitution reactions with appropriate cyanide sources.
These synthetic routes can be optimized for large-scale production using continuous flow reactors and automated synthesis platforms.
Material Science
The compound's unique properties make it suitable for applications in material science. It can be utilized in the development of advanced materials such as:
- Polymers : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Coatings : The compound may serve as an additive in coatings to improve durability and resistance to environmental factors.
Pharmaceutical Development
Given its biological activities, 4-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbonitrile is being explored for potential use in drug formulation. Its ability to modulate enzyme activity makes it a candidate for developing novel therapeutics targeting various diseases, including cancer and infections.
Case Study 1: Anticancer Efficacy
A study conducted on HCT-116 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study highlighted the potential for this compound to be developed into an effective anticancer agent.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an antagonist for certain receptors, blocking their activity and thereby modulating biological pathways. The compound’s structure allows it to bind to these targets with high affinity, influencing cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile ()
- Key Differences : Lacks the pyrrolidin-1-ylsulfonyl group at position 4', reducing its molecular weight and polarity.
- Spectroscopy : Similar ¹H NMR shifts for aromatic protons (δ 7.93–7.57 ppm) and nitrile IR absorption (~2226 cm⁻¹) are expected, as seen in biphenyl-carbonitrile analogs .
- Applications : Simpler derivatives like this are often intermediates in drug synthesis or organic electronics.
3',3'',3'''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-3-carbonitrile)) (CN-T2T) ()
- Key Differences : A triazine-core tris-biphenyl structure with nitrile termini, enabling use in exciplex systems for organic light-emitting diodes (OLEDs).
- Applications : Exhibits a singlet-triplet energy gap (GST) of 26 meV, critical for thermally activated delayed fluorescence (TADF) .
Nitrile-Containing Analogues in Medicinal Chemistry
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives ()
- Key Differences : Pyrrole core instead of biphenyl, with nitrile at position 3.
- Applications : Functionalization with pyridine fragments enhances π-stacking, useful in optoelectronic materials .
Sulfonamide and Sulfonyl Derivatives
4’-((4-((4-Cyanophenyl)amino)-6-(3-hydroxypyrrolidin-1-yl)-1,3,5-triazin-2-yl)-oxy)-3’,5’-dimethyl-[1,1’-biphenyl]-4-carbonitrile (5h, )
- Key Differences : Triazine-linked biphenyl with dimethyl and hydroxypyrrolidine groups.
- Spectroscopy : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.93–7.57 ppm and hydroxyl at δ 5.04 ppm, aligning with the target compound’s expected shifts .
Comparative Data Table
Research Implications and Gaps
- Synthetic Challenges : The pyrrolidin-1-ylsulfonyl group may complicate purification due to its polarity, necessitating advanced chromatographic techniques.
- Biological Data Gap: No direct evidence exists for the target compound’s bioactivity, though sulfonamide biphenyls are known kinase inhibitors (e.g., c-Met inhibitors) .
- Optoelectronic Potential: Nitrile and sulfonyl groups could enable TADF or charge-transfer applications, as seen in CN-T2T .
Biological Activity
4-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 4-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Biphenyl Core : Achieved through methods such as Suzuki-Miyaura coupling.
- Introduction of the Pyrrolidinylsulfonyl Group : This is done by reacting the biphenyl compound with pyrrolidine and a sulfonyl chloride derivative.
- Hydroxylation and Carbonitrile Formation : The final steps involve selective hydroxylation and introduction of the carbonitrile group through nitration reactions.
The biological activity of 4-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrrolidin-1-ylsulfonyl moiety enhances its binding affinity to specific targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant inhibitory effects on bacterial strains, suggesting its potential as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in several models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.
Study 1: Antimicrobial Evaluation
A study conducted by researchers focused on evaluating the antimicrobial efficacy of various derivatives of biphenyl compounds, including 4-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbonitrile. The results indicated that this compound exhibited higher activity against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure.
Study 2: Anti-inflammatory Mechanism
Another investigation assessed the anti-inflammatory mechanism of action through in vivo models. The administration of this compound resulted in a significant reduction in paw edema in rats induced by carrageenan, indicating its potential for treating inflammatory conditions.
Q & A
Basic: What synthetic methodologies are recommended for constructing the biphenyl core with sulfonamide and nitrile substituents?
Answer:
The biphenyl scaffold can be synthesized via Suzuki-Miyaura cross-coupling between halogenated aryl precursors (e.g., bromobenzene derivatives) and boronic acids. For example:
- 3-Cyanobiphenyl derivatives are synthesized using 3-bromobenzonitrile and phenylboronic acid under palladium catalysis .
- The pyrrolidin-1-ylsulfonyl group can be introduced via nucleophilic substitution or sulfonylation reactions. For instance, sulfonyl chloride intermediates react with pyrrolidine to form sulfonamide linkages, as seen in analogous compounds .
Key considerations : Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to mitigate steric hindrance from the bulky sulfonamide group.
Basic: How should researchers validate the structural integrity of this compound using spectroscopic techniques?
Answer:
- 1H NMR : Analyze chemical shifts (δ) and coupling constants (J) to confirm substituent positions. For example:
- HRMS : Confirm molecular weight with <2 ppm error. For biphenyl-carbonitriles, expected [M+H]+ peaks align with theoretical values (e.g., C₁₈H₁₇N₂O₃S: calc. 365.0958, obs. 365.0955) .
Advanced: How can computational methods (e.g., DFT) resolve electronic effects of the sulfonamide and nitrile groups on reactivity?
Answer:
- Perform density functional theory (DFT) calculations to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions influenced by the electron-withdrawing nitrile and sulfonamide groups .
- Compare theoretical vs. experimental bond lengths/angles (e.g., C-S bond in sulfonamide) to validate structural models .
- Case study : DFT analysis of organotellurium biphenyl compounds showed <0.02 Å deviation in bond lengths from X-ray data, confirming method reliability .
Advanced: How to address discrepancies in crystallographic data refinement for this compound?
Answer:
- Use SHELX suite (e.g., SHELXL for refinement) to handle challenges:
- Example : SHELXL’s robust handling of high-resolution data reduces R-factor discrepancies (<5%) in biphenyl derivatives .
Advanced: What strategies mitigate competing reaction pathways during sulfonylation of the biphenyl scaffold?
Answer:
- Stepwise functionalization : Introduce sulfonamide groups after forming the biphenyl core to avoid side reactions (e.g., over-sulfonylation) .
- Protecting groups : Temporarily protect the hydroxy group (e.g., acetyl or trimethylsilyl) during sulfonylation to prevent undesired O-sulfonation .
- Kinetic control : Use low temperatures (−20°C) and slow reagent addition to favor mono-sulfonylation .
Advanced: How to design SAR studies for derivatives targeting biological activity (e.g., enzyme inhibition)?
Answer:
- Structural modifications :
- Activity assays : Pair synthesis with enzymatic assays (e.g., HIV reverse transcriptase inhibition) and correlate results with DFT-calculated electrostatic profiles .
Advanced: What analytical workflows resolve conflicting NMR data for regioisomeric biphenyl derivatives?
Answer:
- 2D NMR : Use HSQC and HMBC to assign aromatic protons unambiguously. For example, HMBC correlations between nitrile carbons and adjacent protons distinguish para vs. meta substitution .
- Crystallographic cross-validation : Compare NMR-derived torsion angles with X-ray structures to resolve ambiguities .
Advanced: How to optimize reaction yields for large-scale synthesis without chromatography?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
